molecular formula C21H16ClFN6O2 B2883618 8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921787-17-9

8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2883618
CAS No.: 921787-17-9
M. Wt: 438.85
InChI Key: JIPAEQHRKZBLAB-UHFFFAOYSA-N
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Description

8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16ClFN6O2 and its molecular weight is 438.85. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The research in the area of triazole derivatives, such as 8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione, often focuses on their synthesis, structural characterization, and the study of their chemical properties. For instance, studies have synthesized various triazole derivatives, exploring their π-hole tetrel bonding interactions through spectroscopic methods, X-ray characterization, and computational analysis. These investigations provide insights into the nucleophilic/electrophilic nature of groups affected by substituents, influencing interaction energies and molecular stability (Ahmed et al., 2020).

Molecular Interactions and Properties

Research has also delved into the molecular interactions and properties of triazole derivatives. This includes examining their self-assembly behaviors, the formation of dimers in solid states, and the analysis of their intermolecular interactions using techniques like Hirshfeld surface analysis and DFT calculations. Such studies aim to understand how these compounds' structures influence their potential applications in materials science and pharmaceuticals (Kariuki, Abdel-Wahab, El‐Hiti, 2021).

Potential Antifungal Applications

Further research into triazole derivatives has investigated their potential as antifungal compounds. This includes synthesizing novel triazole compounds and characterizing their physicochemical properties, such as solubility in various solvents, to assess their suitability as antifungal agents. Understanding these compounds' solubility and partitioning behaviors in biologically relevant solvents is crucial for developing effective antifungal therapies (Volkova, Levshin, Perlovich, 2020).

Properties

IUPAC Name

8-(2-chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O2/c1-26-18-16(19(30)27(2)21(26)31)28(11-12-7-3-6-10-15(12)23)20-25-24-17(29(18)20)13-8-4-5-9-14(13)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPAEQHRKZBLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.